molecular formula C20H17ClN4O3S B4614741 N-((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

N-((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

Cat. No.: B4614741
M. Wt: 428.9 g/mol
InChI Key: KUKHFODSMFPWGD-WSDLNYQXSA-N
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Description

N-((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a useful research compound. Its molecular formula is C20H17ClN4O3S and its molecular weight is 428.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine is 428.0709893 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemistry and Photophysics

A study by Pohlers et al. (1997) investigated the photochemistry and photophysics of compounds similar in structure to the specified chemical, particularly focusing on their application as photoacid generators in photoresist formulations for lithography. The research emphasized the mechanisms of C-Cl bond cleavage under direct excitation and the role of such compounds in generating chlorine atoms, which are crucial for photoresist development processes (Pohlers, Scaiano, Sinta, Brainard, & Pai, 1997).

Crystal Structure Analysis

Kălmăn, Párkányi, and Reiter (1984) conducted X-ray crystallography on isomeric triazoles, which are structurally related to the query compound. Their work provides valuable information on the molecular geometry and potential reactivity of such compounds, useful in designing molecules with desired physical and chemical properties (Kălmān, Párkányi, & Reiter, 1984).

Anticancer Evaluation

Research on novel 1,2,4-triazolin-3-one derivatives by Kattimani et al. (2013) explored their synthesis and in vitro anticancer evaluation. Although the compound was not directly studied, this research indicates the potential of triazole derivatives in developing anticancer agents, highlighting the importance of structural variation on biological activity (Kattimani, Kamble, Kariduraganavar, Dorababu, & Hunnur, 2013).

Enantioselective Syntheses

A study by Wu, Lee, and Beak (1996) on enantioselective syntheses of compounds involving similar functional groups demonstrates the application of chiral catalysts in producing enantiomerically pure substances. This research could be relevant to the synthesis and application of the specified compound in enantioselective reactions (Wu, Lee, & Beak, 1996).

Properties

IUPAC Name

(E)-1-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-N-[3-ethylsulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c1-2-29-20-24-23-19(18-8-5-11-26-18)25(20)22-12-14-9-10-15(28-14)13-27-17-7-4-3-6-16(17)21/h3-12H,2,13H2,1H3/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKHFODSMFPWGD-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC=CC=C3Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC=CC=C3Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((E)-1-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

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